molecular formula C5H8Cl2O2 B102809 2,2-dichloropentanoic Acid CAS No. 18240-68-1

2,2-dichloropentanoic Acid

Cat. No.: B102809
CAS No.: 18240-68-1
M. Wt: 171.02 g/mol
InChI Key: TWEBLPKRDRCUEH-UHFFFAOYSA-N
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Description

2,2-Dichloropentanoic acid is an organic compound with the molecular formula C5H8Cl2O2. It is a derivative of pentanoic acid, where two hydrogen atoms on the second carbon are replaced by chlorine atoms. This compound is known for its corrosive properties and is used in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dichloropentanoic acid can be synthesized through the chlorination of pentanoic acid. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a temperature of around 50-60°C and ensuring an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction is carried out in a continuous flow reactor to ensure efficient mixing and heat transfer. The product is then purified through distillation and recrystallization to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloropentanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide for hydroxyl substitution and ammonia for amino substitution. The reactions are typically carried out at room temperature.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used. The reactions are conducted under mild conditions to prevent over-reduction.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Major Products Formed

    Substitution Reactions: Products include 2-hydroxy-2-chloropentanoic acid and 2-amino-2-chloropentanoic acid.

    Reduction Reactions: Products include 2-chloropentanoic acid and pentanoic acid.

    Oxidation Reactions: Products include 2,2-dichloropentanone.

Scientific Research Applications

2,2-Dichloropentanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2-dichloropentanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to changes in metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2,2-Dichlorobutanoic acid: Similar structure but with one less carbon atom.

    2,2-Dichloropropanoic acid: Similar structure but with two less carbon atoms.

    2,2-Dichlorovaleric acid: Another name for 2,2-dichloropentanoic acid.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of two chlorine atoms on the second carbon. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

IUPAC Name

2,2-dichloropentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Cl2O2/c1-2-3-5(6,7)4(8)9/h2-3H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWEBLPKRDRCUEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30369177
Record name 2,2-Dichloropentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18240-68-1
Record name 2,2-Dichloropentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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